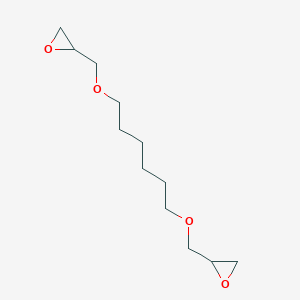

1,6-Hexanediol diglycidyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[6-(oxiran-2-ylmethoxy)hexoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1(3-5-13-7-11-9-15-11)2-4-6-14-8-12-10-16-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYGFLRBWMFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCCCCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29317-10-0 | |

| Record name | 1,6-Hexanediol diglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50275827, DTXSID60864660 | |

| Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Hexanediol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16096-31-4, 1646-07-7 | |

| Record name | 1,6-Hexanediol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Hexanediol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-bis(2,3-epoxypropoxy)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,6-Hexanediol Diglycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Hexanediol (B165255) diglycidyl ether (HDGE) is an aliphatic difunctional epoxy compound widely utilized as a reactive diluent in epoxy resin formulations.[1][2] Its linear and flexible C6 alkyl chain imparts toughness and flexibility to cured epoxy systems, while the two terminal glycidyl (B131873) ether groups enable it to react with curing agents, becoming an integral part of the cross-linked polymer network.[3] This dual functionality allows for a significant reduction in the viscosity of high molecular weight epoxy resins, thereby improving handling and processing characteristics without substantially compromising the mechanical and thermal properties of the final cured product.[2][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of HDGE, detailed experimental protocols for their determination, and a summary of its synthesis and reactivity.

Chemical and Physical Properties

1,6-Hexanediol diglycidyl ether is a colorless to slightly yellow, odorless liquid at room temperature.[5][6] Its bifunctional nature, possessing two reactive epoxide rings, is central to its utility in various applications.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₂O₄ | [2][5] |

| Molecular Weight | 230.3 g/mol | [5][7] |

| CAS Number | 16096-31-4 | [5][7] |

| Appearance | Colorless to slightly yellow liquid | [6][7] |

| Melting Point | -23.7 °C | [5] |

| Boiling Point | 328.7 °C at 760 mmHg; 132 °C at 0.2 Torr | [5][8] |

| Density | 1.076 g/cm³ | [5] |

| Viscosity (at 25 °C) | 10-25 mPa·s | [9] |

| Flash Point | 120 - 179 °C | [5] |

| Water Solubility | 11.9 g/L (Registered in REACH); 2.5 g/L at 25°C (modeled) | [5] |

| Log P (Octanol-Water Partition Coefficient) | 0.82 at 20 °C | [5] |

| Vapor Pressure | 0.002 mmHg | [5] |

| Epoxy Value | Typically 0.65 - 0.70 eq/100g | [7][10] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of 1,6-hexanediol with an excess of epichlorohydrin, followed by dehydrochlorination with a caustic agent, such as sodium hydroxide.[1][7][11] The reaction proceeds in two main stages: the formation of a chlorohydrin intermediate and the subsequent ring-closure to form the epoxide.

Caption: Synthesis of this compound.

Reactivity and Mechanism of Action

The reactivity of this compound is primarily dictated by the presence of the two terminal epoxide rings. These three-membered heterocyclic ethers are highly strained and susceptible to ring-opening reactions with a variety of nucleophiles, including amines, anhydrides, and phenols, which are common curing agents for epoxy resins.[7]

When used as a reactive diluent, HDGE participates in the cross-linking reaction of the epoxy resin system. The curing agent opens the epoxide rings of both the primary epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA) and the HDGE molecules. This incorporates the flexible aliphatic chain of HDGE into the polymer backbone, effectively increasing the distance between cross-links and thereby enhancing the flexibility and impact strength of the cured material.[3]

Caption: Role of HDGE as a Reactive Diluent in Epoxy Resins.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key chemical and physical properties of this compound.

Determination of Density by Pycnometer

This protocol is based on the principles outlined in ASTM D3505 for the determination of density of pure liquid chemicals.[5]

-

Apparatus:

-

Gay-Lussac pycnometer (10 or 25 mL)

-

Analytical balance (readable to 0.1 mg)

-

Constant temperature water bath

-

Thermometer

-

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary.

-

Place the filled pycnometer in the constant temperature water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate for at least 30 minutes.

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m₂.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present. Insert the stopper.

-

Equilibrate the sample-filled pycnometer in the constant temperature water bath at the same temperature as the water.

-

Remove, dry the exterior, and weigh the pycnometer. Record this mass as m₃.

-

-

Calculation: The density of the this compound (ρsample) is calculated using the following formula:

ρsample = [(m₃ - m₁) / (m₂ - m₁)] * ρwater

where ρwater is the density of water at the experimental temperature.

Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a liquid by simple distillation.[9][10][12]

-

Apparatus:

-

Distillation flask (round-bottom)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

-

-

Procedure:

-

Place a volume of this compound (e.g., 20-30 mL) into the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises to the thermometer.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure.

-

Determination of Viscosity by Rotational Viscometer

This protocol describes the use of a Brookfield-type rotational viscometer for measuring the dynamic viscosity of the liquid.[13]

-

Apparatus:

-

Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles

-

Constant temperature water bath

-

Beaker

-

-

Procedure:

-

Place a sample of this compound into a beaker and allow it to equilibrate to a constant temperature (e.g., 25 °C) in the water bath.

-

Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.

-

Attach the spindle to the viscometer.

-

Immerse the spindle into the sample up to the designated immersion mark.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading from the viscometer display in mPa·s (or cP).

-

Determination of Epoxy Equivalent Weight (EEW) by Titration

This protocol is based on the principles of ASTM D1652 for determining the epoxy content of epoxy resins.[7][14][15]

-

Reagents:

-

Glacial acetic acid

-

Tetraethylammonium (B1195904) bromide solution in acetic acid

-

0.1 N Perchloric acid in glacial acetic acid (standardized)

-

Crystal violet indicator solution

-

-

Procedure:

-

Accurately weigh a sample of this compound (e.g., 0.2-0.3 g) into a flask.

-

Dissolve the sample in a suitable solvent, such as chlorobenzene (B131634) or methylene (B1212753) chloride.

-

Add the tetraethylammonium bromide solution in acetic acid.

-

Add a few drops of crystal violet indicator. The solution should turn violet.

-

Titrate the solution with standardized 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to a blue-green endpoint.

-

Perform a blank titration using the same procedure without the sample.

-

-

Calculation: The Epoxy Equivalent Weight (EEW) is calculated using the following formula:

EEW = (grams of sample * 1000) / [(V - B) * N]

where:

-

V = volume of perchloric acid for the sample (mL)

-

B = volume of perchloric acid for the blank (mL)

-

N = normality of the perchloric acid

-

Safety and Handling

This compound is classified as a skin and eye irritant and a skin sensitizer, which may cause allergic skin reactions.[1][16] It is harmful to aquatic life with long-lasting effects.[16] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[17] Work should be conducted in a well-ventilated area or a fume hood.[18]

Conclusion

This compound is a versatile and important reactive diluent in the field of epoxy resin technology. Its well-defined chemical and physical properties, particularly its low viscosity and ability to impart flexibility, make it a valuable component in a wide range of applications, including coatings, adhesives, and composites.[2][7] A thorough understanding of its properties and the experimental methods for their determination is crucial for researchers and professionals working on the development and application of epoxy-based materials.

References

- 1. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. store.astm.org [store.astm.org]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. store.astm.org [store.astm.org]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. vernier.com [vernier.com]

- 11. ASTM D1652-11R19 - Standard Test Method for Epoxy Content of Epoxy Resins [en-standard.eu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. nazhco.com [nazhco.com]

- 17. ised-isde.canada.ca [ised-isde.canada.ca]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1,6-Hexanediol Diglycidyl Ether: Molecular Structure, Weight, and Properties

This technical guide provides a comprehensive overview of 1,6-hexanediol (B165255) diglycidyl ether (HDGE), a versatile aliphatic diepoxide. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its molecular characteristics, synthesis, and applications. This document outlines its chemical structure, molecular weight, physicochemical properties, and includes a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

1,6-Hexanediol diglycidyl ether is an organic compound belonging to the glycidyl (B131873) ether family.[1] Its structure is characterized by a linear six-carbon aliphatic chain (1,6-hexanediol) with a glycidyl ether group attached to each end.[2] This bifunctional nature, with two reactive epoxide rings, is central to its utility as a cross-linking agent and reactive diluent, particularly in epoxy resin systems.[2]

The presence of the flexible aliphatic chain imparts a degree of flexibility to the materials it is incorporated into, which is a desirable characteristic in many applications.[1] The terminal epoxy groups are highly reactive and can undergo ring-opening polymerization with various curing agents.[2]

Molecular Formula: C₁₂H₂₂O₄[3]

Molecular Weight: 230.304 g/mol [1][4]

IUPAC Name: 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane)[1]

CAS Number: 16096-31-4[2]

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₄ |

| Molecular Weight | 230.304 g/mol [1] |

| Appearance | Colorless to slightly yellow liquid[2] |

| Boiling Point | 132 °C at 0.2 Torr[5] |

| Density | 1.076 g/cm³ (predicted)[5] |

| Flash Point | 120 °C[6] |

| Epoxy Value | 0.65-0.70 eq/100g[2] |

| Solubility | Good solubility in many organic solvents, moderate water solubility.[2] |

Experimental Protocols

The primary method for synthesizing this compound is through the reaction of 1,6-hexanediol with epichlorohydrin (B41342), followed by dehydrochlorination.[1] A detailed experimental protocol is outlined below, based on established laboratory procedures.

Materials:

-

1,6-Hexanediol

-

Epichlorohydrin

-

Lewis acid catalyst (e.g., Boron trifluoride-diethyl ether complex)

-

Sodium hydroxide (B78521) (for dehydrochlorination)

-

Anhydrous ether

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1,6-hexanediol in an excess of epichlorohydrin.

-

Catalysis: Slowly add a catalytic amount of a Lewis acid, such as boron trifluoride-diethyl ether complex, to the reaction mixture while stirring.

-

Reaction: Heat the mixture to a controlled temperature (e.g., 40-50°C) and allow it to react for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Dehydrochlorination: After the initial reaction is complete, cool the mixture and slowly add a solution of sodium hydroxide. This step will induce the dehydrochlorination and formation of the epoxide rings.

-

Extraction and Washing: Once the dehydrochlorination is complete, the organic layer is separated. Wash the organic layer sequentially with deionized water to remove any remaining salts and sodium hydroxide.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess epichlorohydrin and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic peaks for the C-O-C (ether) stretching vibrations, typically in the range of 1050-1150 cm⁻¹. The presence of the epoxide rings can be confirmed by the characteristic C-O stretching of the oxirane ring, which appears around 830-950 cm⁻¹ and 1250 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the hexanediol (B3050542) backbone and the glycidyl ether groups. The methylene (B1212753) protons of the hexanediol chain will appear as multiplets in the upfield region (around 1.3-1.6 ppm and 3.4-3.7 ppm for those adjacent to the ether oxygen). The protons of the oxirane ring will appear as a set of multiplets in the range of 2.6-3.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct signals for the carbons of the hexanediol chain and the glycidyl ether groups, including the characteristic signals for the epoxide carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (230.304 g/mol ).

Visualizations

The following diagram illustrates the key steps in the synthesis of this compound.

This diagram illustrates the logical relationship of how this compound functions as a reactive diluent in an epoxy resin system.

References

- 1. This compound, CAS No. 16096-31-4 - iChemical [ichemical.com]

- 2. mzCloud – 1 6 Hexanediol diglycidyl ether [mzcloud.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C12H22O4 | CID 85960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1,6-Hexanediol(629-11-8) 1H NMR [m.chemicalbook.com]

1,6-Hexanediol diglycidyl ether CAS number 16096-31-4

An In-depth Technical Guide to 1,6-Hexanediol (B165255) Diglycidyl Ether (CAS: 16096-31-4) for Researchers and Drug Development Professionals

Introduction

1,6-Hexanediol diglycidyl ether (HDGE), identified by CAS number 16096-31-4, is an aliphatic organic compound belonging to the glycidyl (B131873) ether family.[1][2] Structurally, it consists of a six-carbon hexanediol (B3050542) chain with two terminal glycidyl ether groups.[3] This bifunctional nature, with two reactive epoxide rings, makes it a versatile molecule with significant applications in polymer chemistry.[3] While its primary industrial use is as a reactive diluent and cross-linking agent in epoxy resin systems to reduce viscosity and enhance flexibility, its utility in biomedical research and drug development is an emerging area of interest.[1][2][3] This guide provides a comprehensive technical overview of HDGE, focusing on its chemical properties, synthesis, experimental applications, and potential relevance in the field of drug development.

Chemical and Physical Properties

This compound is a colorless to slightly yellow, low-volatility liquid with a mild odor.[3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 16096-31-4 | [3] |

| Molecular Formula | C12H22O4 | [3] |

| Molar Mass | 230.30 g/mol | [3] |

| Appearance | Clear, slight yellow to yellow liquid | [4] |

| Boiling Point | 328.7 °C | [5] |

| Melting Point | -23.7 °C | [5] |

| Density | 1.076 g/cm³ | [5] |

| Flash Point | 120-179 °C | [5] |

| Epoxy Value | 0.65-0.70 eq/100g | [4] |

| Solubility | Good solubility in many organic solvents; moderate water solubility | [4] |

Synthesis of this compound

The synthesis of HDGE is typically achieved through a two-step process involving the reaction of 1,6-hexanediol with epichlorohydrin (B41342), followed by dehydrochlorination.[3][4]

Experimental Protocol: General Synthesis

-

Reaction of 1,6-Hexanediol with Epichlorohydrin : 1,6-hexanediol is reacted with an excess of epichlorohydrin in the presence of a Lewis acid catalyst.[3]

-

Dehydrochlorination : The resulting intermediate is then treated with a base, such as sodium hydroxide, to induce dehydrochlorination and form the final diglycidyl ether product.[3]

Applications in Biomedical Research

The ability of HDGE to act as a crosslinking agent has led to its investigation in the fabrication of biomaterials, particularly hydrogels for tissue engineering and drug delivery applications.[6]

Crosslinking of Hydrogels

HDGE can be used to form stable hydrogel networks by reacting with polymers containing nucleophilic groups, such as hydroxyl or amine groups.[1] This crosslinking process enhances the mechanical strength and structural integrity of the hydrogel.[1]

Experimental Protocol: General Hydrogel Crosslinking

-

Polymer Solution Preparation : A solution of a suitable polymer (e.g., partially hydrolyzed poly(2-ethyl-2-oxazoline)) is prepared in an aqueous medium.[1]

-

Addition of Crosslinker : this compound is added to the polymer solution.

-

Crosslinking Reaction : The mixture is allowed to react under controlled temperature and pH to facilitate the crosslinking reaction between the epoxy groups of HDGE and the functional groups of the polymer, leading to the formation of a hydrogel.[1]

Biocompatibility and Cytotoxicity

For any biomaterial, assessing its interaction with biological systems is crucial. Studies on nanogels crosslinked with HDGE have provided some insights into its biocompatibility.

| Assay | Concentration Range | Result | Reference |

| MTS Assay | 0.1 to 400 µg/mL | Non-toxic | [1] |

Experimental Protocol: General Cytotoxicity Assessment (MTS Assay)

-

Cell Culture : A suitable cell line is cultured in appropriate media.

-

Preparation of Hydrogel Extracts : The HDGE-crosslinked hydrogel is incubated in cell culture medium for a specified period (e.g., 24 hours) to allow for the leaching of any unreacted components.

-

Cell Treatment : The cultured cells are then exposed to the hydrogel extracts at various concentrations.

-

MTS Assay : After a defined incubation period, the MTS reagent is added to the cells. The metabolic activity of the cells, which correlates with their viability, is determined by measuring the absorbance of the formazan (B1609692) product.

Relevance in Drug Development

While HDGE is not currently pursued as an active pharmaceutical ingredient, its chemical nature as an epoxide-containing molecule is of interest in drug design. Epoxides are reactive electrophiles that can form covalent bonds with nucleophilic residues in biological macromolecules, such as proteins and DNA.[7] This reactivity is the basis for the mechanism of action of some anticancer drugs.[7][8]

Mechanism of Action of Epoxides

The strained three-membered ring of the epoxide group is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond.[7] In a biological context, nucleophilic groups on proteins (e.g., cysteine residues) or DNA can act as the nucleophiles.[4]

This alkylating ability raises both opportunities and concerns in drug development. While it can be harnessed for therapeutic effect, it also underlies the potential for toxicity and mutagenicity.[7] Therefore, any application of HDGE in a biological system necessitates careful evaluation of its long-term biocompatibility and toxicological profile.

Safety and Handling

This compound is classified as a skin and eye irritant and a skin sensitizer.[2][9] It may cause an allergic skin reaction.[9]

GHS Hazard Information

-

H315 : Causes skin irritation[9]

-

H317 : May cause an allergic skin reaction[9]

-

H319 : Causes serious eye irritation[9]

-

H412 : Harmful to aquatic life with long lasting effects[9]

Precautionary Measures

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352 : IF ON SKIN: Wash with plenty of water

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a versatile chemical with well-established applications in polymer science and emerging potential in the biomedical field. Its utility as a crosslinker for hydrogels opens avenues for its use in drug delivery and tissue engineering. For drug development professionals, the reactivity of its epoxide functional groups presents a double-edged sword: a potential mechanism for therapeutic intervention but also a source of possible toxicity. Further research is warranted to fully elucidate the biocompatibility and long-term effects of HDGE-crosslinked materials to realize their full potential in biomedical applications.

References

- 1. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]

- 2. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Real time quantification of the chemical cross-link density of a hydrogel by in situ UV-vis spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. oulu.fi [oulu.fi]

- 9. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,6-Hexanediol Diglycidyl Ether: A Technical Guide

Introduction

1,6-Hexanediol diglycidyl ether (HDDE) is an aliphatic diepoxide commonly utilized as a reactive diluent in epoxy resin formulations. Its linear and flexible hexanediol (B3050542) backbone reduces the viscosity of high-viscosity epoxy systems while maintaining good mechanical properties upon curing. A thorough understanding of its molecular structure through spectroscopic analysis is crucial for quality control, reaction monitoring, and the development of novel polymeric materials. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for HDDE, along with detailed experimental protocols for data acquisition.

Spectroscopic Data of this compound

The following tables summarize the anticipated chemical shifts for ¹H and ¹³C NMR and the characteristic vibrational frequencies for FTIR spectroscopy. These values are based on the known chemical structure of this compound and typical spectroscopic ranges for its constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (oxirane ring) | 2.5 - 2.8 | Doublet of Doublets (dd) |

| -CH- (oxirane ring) | 3.0 - 3.2 | Multiplet (m) |

| -O-CH₂- (glycidyl) | 3.3 - 3.8 | Multiplet (m) |

| -O-CH₂- (hexanediol) | 3.4 - 3.6 | Triplet (t) |

| -CH₂-CH₂-O- (hexanediol) | 1.5 - 1.7 | Multiplet (m) |

| -CH₂-CH₂-CH₂- (hexanediol) | 1.3 - 1.5 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (oxirane ring) | 44 - 46 |

| -CH- (oxirane ring) | 50 - 52 |

| -O-CH₂- (glycidyl) | 71 - 73 |

| -O-CH₂- (hexanediol) | 70 - 72 |

| -CH₂-CH₂-O- (hexanediol) | 29 - 31 |

| -CH₂-CH₂-CH₂- (hexanediol) | 25 - 27 |

Table 3: Predicted FTIR Spectroscopic Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C-O-C (ether) | 1050 - 1150 | Stretching |

| Oxirane Ring | ~1250 | Symmetric Stretching ("breathing") |

| Oxirane Ring | 810 - 950 | Asymmetric Stretching |

| Oxirane Ring | 750 - 880 | C-O-C Bending |

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure a homogeneous solution.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Identify and assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the this compound molecule.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the procedure for obtaining an FTIR spectrum of liquid this compound.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Place a small drop of this compound directly onto the center of the ATR crystal to completely cover the sampling area.

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the ATR accessory into the FTIR spectrometer's sample compartment.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000 to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary.

-

Identify the wavenumbers of the major absorption peaks.

-

Correlate the observed absorption bands to the specific functional groups and vibrational modes present in the this compound molecule.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for NMR and FTIR Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 1,6-Hexanediol Diglycidyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,6-Hexanediol diglycidyl ether (HDGE), a widely used aliphatic epoxy resin, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its effective use in formulations, synthesis, and various research and development applications.

Core Concepts: Solubility and Miscibility

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For liquid-liquid systems, the term miscibility is often used. Miscible liquids are those that can be mixed in all proportions to form a homogeneous single phase. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be soluble in each other.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on technical data sheets and safety data sheets, a general qualitative understanding of its solubility has been established. The available quantitative data for its solubility in water is provided below, followed by a table summarizing its qualitative solubility in common organic solvents.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility |

| Water | Not Specified | 11.9 g/L[1][2] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| General Organic Solvents | Soluble[3] |

| Epoxy Resins | Fully Compatible[4] |

It is important to note that while many safety data sheets for this compound state "no data available" for solubility, the consistent description across various sources is that it is soluble in organic solvents.[5][6] This high solubility is a key property for its primary application as a reactive diluent in epoxy resin systems.

For comparative purposes, Table 3 provides solubility information for a structurally related, though more aromatic, epoxy compound, Bisphenol A diglycidyl ether (BADGE). This may offer some guidance on the types of organic solvents in which this compound is likely to be highly soluble.

Table 3: Solubility of a Structurally Related Compound: Bisphenol A Diglycidyl Ether (BADGE)

| Solvent | Qualitative/Quantitative Solubility |

| Ketones | Soluble |

| Aromatic Hydrocarbons | Soluble |

| Ether Alcohols | Soluble |

| Chloroform | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethylformamide (DMF) | Miscible |

| Dimethyl Sulfoxide (DMSO) | Miscible |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, standard methodologies are well-established for such evaluations. The following are detailed summaries of standard protocols that would be appropriate for determining the solubility and miscibility of this compound.

Protocol 1: Determination of Water Solubility (Based on OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the column elution method for substances with low solubility and the flask method for those with higher solubility. Given the reported water solubility of this compound (11.9 g/L), the flask method would be the more appropriate choice.

Objective: To determine the saturation concentration of this compound in water at a given temperature.

Materials:

-

This compound (pure substance)

-

Distilled or deionized water

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

-

Glass flasks with stoppers

Procedure:

-

Preparation: Add an excess amount of this compound to a glass flask containing a known volume of water. The excess is necessary to ensure that a saturated solution is formed.

-

Equilibration: Stopper the flask and place it in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 20 °C). Agitate the mixture for a sufficient period to reach equilibrium. Preliminary tests should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

-

Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to allow for the separation of undissolved solute. Centrifugation at the same temperature is recommended to ensure complete separation of the aqueous phase from any undissolved droplets of the ether.

-

Sampling and Analysis: Carefully take a sample from the clear aqueous supernatant. The concentration of this compound in the sample is then determined using a suitable analytical method such as HPLC or GC.

-

Replicates: The experiment should be performed at least in triplicate.

Protocol 2: Determination of Miscibility in Organic Solvents (Based on ASTM D1722)

This method provides a straightforward visual assessment of the miscibility of a solvent with another liquid.

Objective: To qualitatively determine if this compound is miscible in a given organic solvent at various proportions.

Materials:

-

This compound

-

Organic solvent to be tested

-

Graduated cylinders or volumetric flasks

-

Stoppered glass test tubes or vials

Procedure:

-

Preparation of Mixtures: In a series of clean, dry, stoppered glass test tubes or vials, prepare mixtures of this compound and the chosen organic solvent in various proportions (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 by volume).

-

Mixing: Stopper the test tubes and shake them vigorously for a set period (e.g., 1 minute).

-

Observation: Allow the mixtures to stand undisturbed and observe them against a dark background.

-

Assessment:

-

Miscible: If the mixture remains clear and free of any turbidity or phase separation after a specified time (e.g., 30 minutes), the two liquids are considered miscible in that proportion.

-

Immiscible or Partially Miscible: If the mixture appears cloudy, hazy, or separates into two distinct layers, the liquids are considered immiscible or partially miscible.

-

Visualizing Workflows

To further illustrate the practical application and synthesis of this compound, the following diagrams, generated using the DOT language, depict key processes.

Caption: Synthesis of this compound.

Caption: Use of HDGE as a reactive diluent in epoxy systems.

References

An In-Depth Technical Guide on the Thermal Stability and Degradation of 1,6-Hexanediol Diglycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation of 1,6-Hexanediol diglycidyl ether (HDGE), an aliphatic diepoxide commonly used as a reactive diluent in epoxy resin systems. A thorough understanding of its thermal behavior is critical for its application in various fields, including in the development of advanced materials. This document details the thermal properties, potential degradation pathways, and analytical methodologies for characterizing HDGE. Quantitative data from thermal analyses are summarized, and detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. Additionally, logical workflows and proposed degradation mechanisms are visualized using diagrams to facilitate a deeper understanding of the material's performance at elevated temperatures.

Introduction

This compound (HDGE) is a low-viscosity, aliphatic epoxy resin characterized by the presence of two epoxide groups.[1] Its linear and flexible C6 alkyl chain imparts a degree of flexibility to cured epoxy systems, making it a valuable reactive diluent to reduce the viscosity of more viscous epoxy resins, such as those based on bisphenol A.[1][2] The incorporation of HDGE into epoxy formulations can influence the mechanical properties and thermal resistance of the final cured product.[3] While the properties of HDGE-containing cured resins are widely studied, the thermal stability and degradation of the uncured, neat HDGE are less documented. This guide aims to consolidate the available information and provide a detailed technical resource on this subject.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of HDGE is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₄ | [4] |

| Molecular Weight | 230.30 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 328.7 °C at 760 mmHg | [5] |

| Flash Point | 120 °C | [5] |

| Density | 1.076 g/cm³ | [5] |

Thermal Stability and Degradation

While specific experimental data on the thermal decomposition of pure, uncured this compound is limited in publicly available literature, with many safety data sheets stating "no data available" for decomposition temperature, the thermal behavior can be inferred from studies on similar aliphatic epoxy resins and general principles of epoxy degradation.[5][6]

The thermal stability of epoxy resins is influenced by their chemical structure. Aromatic epoxy resins generally exhibit higher thermal stability than aliphatic ones due to the presence of rigid aromatic rings.[7] The degradation of epoxy resins at elevated temperatures is a complex process involving multiple reaction pathways.

General Degradation Mechanisms of Epoxy Resins

The thermal degradation of epoxy resins, in the absence of a curing agent, typically proceeds through the following stages:

-

Initial Dehydration: The process often begins with the dehydration of any secondary hydroxyl groups present in the polymer chains.[8]

-

Ether Bond Cleavage: The ether linkages are susceptible to thermal scission, leading to the formation of smaller, volatile fragments.[9]

-

Rearrangement and Further Decomposition: The initial degradation products can undergo further rearrangements and decomposition, leading to the formation of a complex mixture of volatile compounds, including aldehydes, alcohols, and hydrocarbons.[10]

Proposed Thermal Degradation Pathway for this compound

Based on the degradation mechanisms of other glycidyl (B131873) ethers and esters, a plausible thermal degradation pathway for HDGE can be proposed.[10][11] The primary sites for thermal cleavage are the ether linkages and the epoxide rings. The degradation is likely to proceed via a free-radical mechanism at high temperatures.

A simplified, proposed degradation pathway is illustrated in the following diagram.

Caption: Proposed thermal degradation pathway for HDGE.

Experimental Protocols for Thermal Analysis

The thermal stability and degradation of HDGE can be quantitatively assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify the mass loss during degradation.

Caption: TGA experimental workflow for HDGE.

A detailed protocol for TGA analysis of a liquid polymer like HDGE, based on ASTM D3850, is as follows:

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: Approximately 5-10 mg of the liquid HDGE is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Test Conditions:

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature.

-

Data Analysis:

-

The TGA curve (percent mass versus temperature) is plotted.

-

The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) is plotted to identify the temperature of the maximum rate of mass loss (Tpeak).

-

The percentage of residual mass at the end of the experiment is determined.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. For an uncured resin like HDGE, DSC can be used to observe thermal events such as the glass transition (if applicable) and exothermic decomposition.

Caption: DSC experimental workflow for HDGE.

A detailed protocol for DSC analysis of a liquid epoxy resin like HDGE, based on ASTM E1356 for glass transition, is as follows:[12]

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: Approximately 5-10 mg of the liquid HDGE is accurately weighed into a hermetic aluminum DSC pan. The pan is hermetically sealed to prevent volatilization of the sample or its degradation products. An empty, hermetically sealed pan is used as a reference.

-

Test Conditions:

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: A common temperature program involves:

-

Cooling the sample to a low temperature (e.g., -50 °C).

-

Heating at a constant rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature (e.g., 400 °C).

-

-

-

Data Collection: The heat flow to or from the sample is recorded as a function of temperature.

-

Data Analysis:

-

The DSC thermogram (heat flow versus temperature) is plotted.

-

The glass transition temperature (Tg) is identified as a step-like change in the baseline.

-

Exothermic peaks, which may correspond to decomposition, are analyzed to determine their onset temperature, peak temperature, and enthalpy.

-

Summary of Expected Thermal Analysis Data

While specific experimental data for pure HDGE is scarce, based on the analysis of similar aliphatic epoxy resins, the following thermal behavior can be anticipated.

Table 2: Expected Thermal Analysis Data for this compound

| Parameter | Analytical Technique | Expected Observation |

| Onset of Decomposition (Tonset) | TGA | Expected to be in the range of 200-350 °C in an inert atmosphere. Aliphatic epoxies generally have lower thermal stability than aromatic epoxies.[7] |

| Peak Degradation Temperature (Tpeak) | TGA (DTG) | A major peak is expected, corresponding to the main decomposition of the molecule. |

| Char Residue | TGA | A low char yield is expected at high temperatures in an inert atmosphere, characteristic of aliphatic compounds. |

| Glass Transition (Tg) | DSC | A sub-ambient glass transition temperature may be observable. |

| Decomposition Exotherm | DSC | An exothermic peak or series of peaks would be expected at higher temperatures, corresponding to the decomposition processes observed in TGA. |

Conclusion

This technical guide has provided a detailed overview of the thermal stability and degradation of this compound. While specific quantitative data for the neat resin is not widely available, a comprehensive understanding of its thermal behavior can be developed through the analysis of analogous compounds and the application of standardized thermal analysis techniques. The provided experimental protocols for TGA and DSC offer a clear framework for researchers to characterize the thermal properties of HDGE and other liquid epoxy systems. The proposed degradation pathway and experimental workflows, visualized through diagrams, serve as valuable tools for understanding the complex processes that occur at elevated temperatures. Further research, particularly involving pyrolysis-GC-MS, would be beneficial to definitively identify the degradation products and refine the proposed degradation mechanism.

References

- 1. jscholaronline.org [jscholaronline.org]

- 2. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. carlroth.com [carlroth.com]

- 7. Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - INCURE INC. [incurelab.com]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 11. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Purity Analysis of Commercial 1,6-Hexanediol Diglycidyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and techniques used for the purity analysis of commercial 1,6-Hexanediol (B165255) diglycidyl ether (HDDGE). HDDGE is a widely used reactive diluent in epoxy resin formulations, and its purity is critical for ensuring the desired performance and safety of the final products. This document details the key analytical techniques, experimental protocols, and data interpretation necessary for a thorough evaluation of HDDGE purity.

Introduction to 1,6-Hexanediol Diglycidyl Ether (HDDGE)

This compound is an aliphatic diepoxide synthesized from the reaction of 1,6-hexanediol and epichlorohydrin.[1] Its low viscosity and difunctional nature make it an effective reactive diluent for reducing the viscosity of high-viscosity epoxy resins while maintaining good mechanical properties.[1] The chemical structure of HDDGE is shown below:

IUPAC Name: 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) CAS Number: 16096-31-4 Molecular Formula: C12H22O4 Molecular Weight: 230.30 g/mol

The manufacturing process can lead to the presence of various impurities, including residual starting materials, by-products from side reactions, oligomers, and hydrolysis products.[1] A thorough purity analysis is therefore essential for quality control and to ensure the material is suitable for its intended application.

Key Purity Parameters and Analytical Techniques

The purity of commercial HDDGE is assessed through a combination of chemical and chromatographic methods. The key parameters and the primary analytical techniques used for their determination are summarized below.

| Parameter | Analytical Technique(s) | Purpose |

| Purity (Assay) | Gas Chromatography (GC-FID) | To quantify the percentage of this compound. |

| Impurity Profile | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV/MS) | To identify and quantify individual impurities. |

| Epoxy Value / Epoxide Equivalent Weight (EEW) | Titration (ASTM D1652) | To determine the concentration of reactive epoxy groups, a critical measure of reactivity. |

| Hydrolyzable Chlorine | Titration (ASTM D1726) | To quantify residual chlorine-containing impurities from the manufacturing process. |

| Identity Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the main component and identify functional groups of impurities. |

| Water Content | Karl Fischer Titration | To determine the moisture content, which can affect reactivity. |

| Viscosity | Rotational Viscometer | To measure the flow characteristics, an important physical property. |

| Color | APHA Color Scale | To assess the visual quality of the material. |

Quantitative Data from Commercial HDDGE Analysis

The following table summarizes typical quantitative data for commercial-grade this compound, compiled from various supplier specifications.

| Parameter | Typical Value Range | Unit |

| Purity (by GC) | > 95% | % |

| Epoxide Equivalent Weight (EEW) | 143 - 154 | g/eq |

| Epoxy Value | 0.65 - 0.70 | eq/100g |

| Hydrolyzable Chlorine | ≤ 0.2 | % |

| Viscosity @ 25°C | 15 - 25 | mPa·s |

| Water Content | ≤ 0.1 | % |

| Color (APHA) | ≤ 60 | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the purity analysis of HDDGE.

Gas Chromatography (GC-FID) for Purity Assay

This method is suitable for determining the percentage purity of HDDGE and identifying volatile impurities.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold at 280°C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a 1% (w/v) solution of the HDDGE sample in a suitable solvent such as acetone (B3395972) or dichloromethane.

-

Quantification: The percentage purity is calculated based on the area normalization of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

Reversed-phase HPLC is effective for separating HDDGE from less volatile impurities, such as oligomers and hydrolysis products.[2]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (250 mm x 4.6 mm ID, 5 µm particle size).

-

Mobile Phase: A gradient of methanol (B129727) and water.

-

Solvent A: Water

-

Solvent B: Methanol

-

-

Gradient Program:

-

0-5 min: 50% B

-

5-25 min: 50% to 100% B

-

25-30 min: 100% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of the HDDGE sample in the initial mobile phase composition (50:50 methanol:water).

Determination of Epoxy Value (ASTM D1652)

This titration method determines the epoxy content of the resin.

-

Principle: The epoxy groups are reacted with hydrogen bromide, which is generated in situ from the reaction of a quaternary ammonium (B1175870) bromide and perchloric acid. The consumption of perchloric acid is determined by titration.

-

Reagents:

-

Glacial acetic acid

-

Tetraethylammonium (B1195904) bromide solution (100 g in 400 mL glacial acetic acid)

-

0.1 N Perchloric acid in glacial acetic acid

-

Crystal violet indicator solution

-

-

Procedure:

-

Accurately weigh approximately 0.4 g of the HDDGE sample into a 250 mL flask.

-

Add 50 mL of glacial acetic acid and stir to dissolve.

-

Add 10 mL of the tetraethylammonium bromide solution.

-

Add a few drops of crystal violet indicator.

-

Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.

-

Perform a blank titration using the same procedure without the sample.

-

-

Calculation:

-

Epoxy Value (eq/100g) = (V - B) * N * 100 / W

-

EEW (g/eq) = W * 1000 / ((V - B) * N)

-

Where:

-

V = Volume of perchloric acid for the sample (mL)

-

B = Volume of perchloric acid for the blank (mL)

-

N = Normality of the perchloric acid

-

W = Weight of the sample (g)

-

-

Determination of Hydrolyzable Chlorine (ASTM D1726)

This method quantifies the amount of chlorine that can be hydrolyzed by potassium hydroxide (B78521).

-

Principle: The sample is saponified with potassium hydroxide, and the excess base is back-titrated with a standard acid.

-

Reagents:

-

0.1 N Methanolic potassium hydroxide solution

-

0.1 N Hydrochloric acid

-

Toluene

-

Phenolphthalein (B1677637) indicator solution

-

-

Procedure:

-

Accurately weigh 6-8 g of the HDDGE sample into a flask.

-

Add 50 mL of 0.1 N methanolic KOH and 15 mL of toluene.

-

Gently warm and stir to dissolve the sample.

-

Cool to room temperature.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with 0.1 N HCl until the pink color disappears.

-

Perform a blank titration.

-

-

Calculation:

-

Hydrolyzable Chlorine (%) = ((B - V) * N * 3.546) / W

-

Where:

-

B = Volume of HCl for the blank (mL)

-

V = Volume of HCl for the sample (mL)

-

N = Normality of the HCl

-

W = Weight of the sample (g)

-

-

Spectroscopic Analysis for Structural Confirmation and Impurity Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for confirming the identity of HDDGE and detecting the presence of certain impurities.

-

Sample Preparation: A thin film of the liquid sample is placed between two KBr or NaCl plates.

-

Expected Characteristic Peaks for HDDGE:

-

~3050-2990 cm⁻¹: C-H stretching of the epoxy ring.

-

~2930 and ~2860 cm⁻¹: Asymmetric and symmetric C-H stretching of methylene (B1212753) groups.

-

~1250 cm⁻¹: C-O stretching of the epoxy ring.

-

~1100 cm⁻¹: C-O-C stretching of the ether linkages.

-

~915 and ~840 cm⁻¹: Asymmetric and symmetric epoxy ring deformation.

-

-

Potential Impurity Signals:

-

Broad peak around 3400 cm⁻¹: O-H stretching, indicating the presence of hydrolysis products or unreacted 1,6-hexanediol.

-

Absence or weakening of epoxy peaks: Suggests a lower purity or degradation of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed structural information and are excellent for identifying and quantifying impurities.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is commonly used.

-

¹H NMR Characteristic Signals for HDDGE:

-

~3.7-3.4 ppm: Methylene protons adjacent to the ether oxygen (-O-CH₂-).

-

~3.1 ppm: Methylene protons of the epoxy ring (-CH₂-O- in the ring).

-

~2.8 and ~2.6 ppm: Methylene protons of the epoxy ring (CH₂ in the ring).

-

~1.6 and ~1.4 ppm: Methylene protons of the hexane (B92381) chain.

-

-

¹³C NMR Characteristic Signals for HDDGE:

-

~72-70 ppm: Methylene carbons of the hexane chain attached to oxygen.

-

~51 ppm: Methylene carbons of the epoxy ring.

-

~44 ppm: Methine carbon of the epoxy ring.

-

~29 and ~26 ppm: Methylene carbons of the hexane chain.

-

-

Potential Impurity Signals:

-

Signals corresponding to free 1,6-hexanediol: A distinct triplet at ~3.6 ppm in ¹H NMR for the -CH₂OH protons.

-

Signals for epichlorohydrin: Characteristic signals for the chloromethyl and epoxy protons.

-

Additional complex signals in the ether region: May indicate the presence of oligomers.

-

Common Impurities in Commercial HDDGE

The synthesis of HDDGE involves the reaction of 1,6-hexanediol with epichlorohydrin, followed by dehydrochlorination.[1] Potential impurities can arise from several sources:

-

Unreacted Starting Materials:

-

1,6-Hexanediol

-

Epichlorohydrin

-

-

By-products of the main reaction:

-

Monoglycidyl ether of 1,6-hexanediol: Formed when only one hydroxyl group of 1,6-hexanediol reacts.

-

-

Oligomers: Formed by the reaction of the glycidyl (B131873) ether with another molecule of 1,6-hexanediol.

-

Hydrolysis Products: The epoxy rings can be opened by water to form diols.

-

Residual Chlorinated Compounds: Incomplete dehydrochlorination can leave behind hydrolyzable chlorine.

Visualization of Workflows and Relationships

General Workflow for HDDGE Purity Analysis

Caption: General workflow for the comprehensive purity analysis of HDDGE.

HDDGE Synthesis and Potential Impurity Formation Pathways

Caption: Synthesis pathway of HDDGE and the origin of common impurities.

This guide provides a robust framework for the purity analysis of commercial this compound. For specific applications, particularly in the pharmaceutical and biomedical fields, method validation according to relevant guidelines (e.g., ICH) is essential to ensure the reliability and accuracy of the results.

References

Methodological & Application

Application Notes and Protocols: 1,6-Hexanediol Diglycidyl Ether as a Reactive Diluent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,6-Hexanediol diglycidyl ether (HDDGE) as a reactive diluent for epoxy resins. The information compiled herein is intended to guide researchers and professionals in the formulation and characterization of epoxy systems with tailored properties.

Introduction to this compound (HDDGE)

This compound is a low-viscosity, aliphatic diepoxide commonly employed as a reactive diluent in high-viscosity epoxy resin systems.[1] Its bifunctional nature, possessing two epoxide groups, allows it to copolymerize with the epoxy resin and curing agent, becoming a permanent part of the cross-linked polymer network.[2][3] This integration minimizes the negative effects on mechanical and thermal properties that are often associated with non-reactive diluents.[3]

The primary function of HDDGE is to reduce the viscosity of epoxy formulations, thereby improving handling, processing, and the ability to incorporate higher filler loads.[4][5] Its linear and flexible aliphatic chain also imparts increased flexibility and toughness to the cured epoxy, making it a valuable tool for modifying brittle epoxy systems.[4]

Effects on Epoxy Resin Properties

The incorporation of HDDGE into an epoxy formulation systematically alters its uncured and cured properties. Understanding these changes is crucial for optimizing a formulation for a specific application.

Viscosity Reduction

HDDGE is highly effective at reducing the viscosity of standard epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). This reduction in viscosity is dependent on the concentration of HDDGE added.

Table 1: Effect of HDDGE Concentration on the Viscosity of DGEBA Epoxy Resin

| HDDGE Concentration (wt%) | Viscosity at 25°C (mPa·s) |

| 0 | ~12,000 - 15,000 |

| 5 | Data not available in the searched sources |

| 10 | Data not available in the searched sources |

| 15 | Data not available in the searched sources |

| 20 | ~1,000 - 2,000 (Estimated Trend) |

Note: Specific viscosity values are highly dependent on the base epoxy resin and the specific grade of HDDGE used. The trend shows a significant, non-linear decrease in viscosity with increasing HDDGE concentration.

Mechanical Properties

As a difunctional reactive diluent, HDDGE generally maintains the mechanical integrity of the epoxy system better than monofunctional diluents.[3] However, the addition of the flexible hexanediol (B3050542) chain typically leads to a decrease in modulus and tensile strength, while increasing elongation at break and impact strength.[1]

Table 2: Influence of HDDGE Concentration on Mechanical Properties of Cured DGEBA Epoxy Resin

| HDDGE Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Elongation at Break (%) |

| 0 | ~70 - 80 | ~2.8 - 3.2 | ~3 - 5 |

| 5 | Data not available in the searched sources | Data not available in the searched sources | Data not available in the searched sources |

| 10 | Data not available in the searched sources | Data not available in the searched sources | Data not available in the searched sources |

| 15 | ~50 - 60 (Estimated Trend) | ~2.2 - 2.6 (Estimated Trend) | ~6 - 9 (Estimated Trend) |

| 20 | Data not available in the searched sources | Data not available in the searched sources | Data not available in the searched sources |

Note: The extent of property change is dependent on the base resin, curing agent, and cure cycle.

Thermal Properties

The introduction of the flexible aliphatic structure of HDDGE into the rigid aromatic epoxy network generally leads to a decrease in the glass transition temperature (Tg). This is a critical consideration for applications requiring high-temperature performance.

Table 3: Impact of HDDGE Concentration on the Glass Transition Temperature (Tg) of Cured DGEBA Epoxy Resin

| HDDGE Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |

| 0 | ~150 - 170 (with aromatic amine hardeners) |

| 5 | Data not available in the searched sources |

| 10 | Data not available in the searched sources |

| 15 | ~120 - 140 (Estimated Trend) |

| 20 | Data not available in the searched sources |

Note: Tg is highly dependent on the curing agent and the degree of cure.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of epoxy resins modified with HDDGE. It is recommended to consult the specific technical data sheets for the materials being used and to perform preliminary tests to optimize the formulation and curing schedule.

Protocol 1: Preparation of HDDGE-Modified Epoxy Formulations

Objective: To prepare a series of epoxy resin formulations with varying concentrations of HDDGE.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON™ 828)

-

This compound (HDDGE)

-

Amine curing agent (e.g., Jeffamine® D-230, Triethylenetetramine - TETA)

-

Disposable mixing cups and stirring rods

-

Analytical balance (± 0.01 g)

-

Vacuum desiccator or centrifuge for degassing

Procedure:

-

Resin and Diluent Pre-mixing:

-

Calculate the required weights of DGEBA and HDDGE for the desired weight percentages (e.g., 0%, 5%, 10%, 15%, 20% HDDGE).

-

In a clean, dry mixing cup, accurately weigh the DGEBA resin.

-

Add the corresponding amount of HDDGE to the DGEBA resin.

-

Thoroughly mix the two components with a clean stirring rod for 3-5 minutes until a homogeneous mixture is obtained. Gentle heating (40-50°C) can be applied to reduce viscosity and facilitate mixing.

-

-

Curing Agent Addition:

-

Calculate the stoichiometric amount of the amine curing agent required for the total epoxy content (DGEBA + HDDGE). The amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin and diluent are needed for this calculation.

-

The required amount of curing agent (in parts per hundred of resin, phr) can be calculated as: phr = (AHEW * 100) / EEW_mixture where EEW_mixture is the weighted average of the EEW of DGEBA and HDDGE.

-

Add the calculated amount of curing agent to the resin-diluent mixture.

-

-

Final Mixing and Degassing:

-

Mix the components thoroughly for another 3-5 minutes, ensuring a uniform and streak-free mixture.

-

Degas the mixture to remove entrapped air bubbles by placing it in a vacuum desiccator for 10-15 minutes or by using a centrifuge.

-

Protocol 2: Curing of Test Specimens

Objective: To cure the prepared epoxy formulations into solid specimens for characterization.

Materials:

-

Prepared epoxy formulations

-

Molds (e.g., silicone or PTFE molds for tensile and flexural bars)

-

Mold release agent

-

Programmable oven

Procedure:

-

Mold Preparation:

-

Clean the molds thoroughly and apply a thin, even coat of a suitable mold release agent.

-

-

Casting:

-

Carefully pour the degassed epoxy formulation into the prepared molds, avoiding the introduction of air bubbles.

-

-

Curing Schedule:

-

Place the filled molds in a programmable oven.

-

A typical curing schedule for an amine-cured system is:

-

Initial cure: 2 hours at 80°C

-

Post-cure: 3 hours at 125°C

-

-

Allow the specimens to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

-

Protocol 3: Characterization of Cured Epoxy Resins

Objective: To evaluate the key properties of the cured epoxy specimens.

Procedures:

-

Viscosity Measurement (Uncured Resin):

-

Follow ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.

-

-

Mechanical Testing (Cured Specimens):

-

Tensile Properties (Strength, Modulus, Elongation at Break): Follow ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

-

Flexural Properties (Strength, Modulus): Follow ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.

-

-

Thermal Analysis (Cured Specimens):

-

Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) following ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.

-

Visualizations

The following diagrams illustrate the chemical reactions, experimental workflow, and logical relationships involved in using HDDGE as a reactive diluent.

Chemical Reaction Pathway

Caption: Curing reaction of an epoxy resin with an amine hardener and HDDGE.